2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone
Overview
Description
“2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone” is a complex organic compound that features a triazole, benzothiazole, and quinoline moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole, benzothiazole, and quinoline rings, followed by their coupling. Typical synthetic routes may involve:
Formation of Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.
Formation of Benzothiazole Ring: This can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Formation of Quinoline Ring: This can be synthesized through the Skraup synthesis, involving aniline, glycerol, and an oxidizing agent.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the triazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology
Antimicrobial Activity: Compounds with similar structures have been studied for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Dyes and Pigments: Possible use in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, the compound might interact with bacterial cell membranes or inhibit essential enzymes. Molecular targets could include proteins, nucleic acids, or cell membranes, and pathways involved might include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(quinolin-1(2H)-yl)ethanone
- 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,4-dimethylquinolin-1(2H)-yl)ethanone
Uniqueness
The unique combination of the triazole, benzothiazole, and quinoline rings in “2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone” may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-1-(2,2,4-trimethylquinolin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-14-12-22(2,3)26(16-9-5-4-8-15(14)16)19(27)13-28-20-23-24-21-25(20)17-10-6-7-11-18(17)29-21/h4-12H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVYNAYOPCBSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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